Binding Affinity vs. Second-Generation Analog MI-2-2
MI-2 inhibits the menin-MLL interaction with an IC50 of 446 nM in fluorescence polarization (FP) assays [1]. This is approximately 10-fold less potent than its direct structural analog, MI-2-2, which exhibits an IC50 of 46 nM in the same assay system [2]. The difference in potency is driven by a single structural modification: replacement of the n-propyl group in MI-2 with a trifluoroethyl group in MI-2-2, which enhances hydrophobic interactions within the menin binding pocket [3]. This quantitative difference in affinity makes MI-2 an ideal 'weaker' control or benchmark compound when assessing the potency gains achieved through rational design, as well as a useful tool for partial inhibition studies where complete blockade of the interaction is not desired.
| Evidence Dimension | Inhibition of Menin-MLL interaction (IC50) |
|---|---|
| Target Compound Data | IC50 = 446 nM (FP assay) |
| Comparator Or Baseline | MI-2-2: IC50 = 46 nM (FP assay) |
| Quantified Difference | 9.7-fold difference in potency |
| Conditions | Fluorescence polarization (FP) assay using FITC-labeled MBM1 peptide and recombinant menin protein |
Why This Matters
This quantifiable difference in potency validates MI-2 as a benchmark for SAR studies and a control for dose-response experiments where partial target engagement is required.
- [1] Grembecka J, He S, Shi A, et al. Menin-MLL inhibitors reverse oncogenic activity of MLL fusion proteins in leukemia. Nat Chem Biol. 2012;8(3):277-284. doi:10.1038/nchembio.773 View Source
- [2] Shi A, Murai MJ, He S, et al. Structural insights into inhibition of the bivalent menin-MLL interaction by small molecules in leukemia. Blood. 2012;120(23):4461-4469. doi:10.1182/blood-2012-05-429274 View Source
- [3] Shi A, Murai MJ, He S, et al. Structural insights into inhibition of the bivalent menin-MLL interaction by small molecules in leukemia. Blood. 2012;120(23):4461-4469. doi:10.1182/blood-2012-05-429274 View Source
